

Synthesis of Disodium Hydrogen Phosphate Heptahydrate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *disodium;hydrogen phosphate;heptahydrate*
Cat. No.: *B8021125*

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Disodium hydrogen phosphate (Na_2HPO_4), also known as disodium phosphate, is an inorganic salt of phosphoric acid. It exists in several hydrated forms, with the heptahydrate ($\text{Na}_2\text{HPO}_4 \cdot 7\text{H}_2\text{O}$) being a common variant. This compound serves as a critical reagent and excipient in numerous scientific and pharmaceutical applications due to its high buffering capacity. For professionals in research and drug development, its role as a pH regulating agent in formulations, a component in downstream bioprocessing buffers, and its use in the preparation of phosphate-buffered saline (PBS) for cell culture and molecular biology are particularly significant.

This guide provides an in-depth overview of the synthesis of disodium hydrogen phosphate heptahydrate, focusing on the prevalent neutralization method. It includes a detailed experimental protocol, quantitative data on the compound's properties, and visualizations of the synthesis workflow and the thermodynamic principles governing hydrate formation.

Physicochemical and Purity Data

The physical properties and purity specifications of disodium hydrogen phosphate heptahydrate are crucial for its application in controlled laboratory and pharmaceutical settings. The following tables summarize key quantitative data for the compound.

Table 1: Physicochemical Properties of Disodium Hydrogen Phosphate Heptahydrate

Property	Value	Reference(s)
Chemical Formula	Na ₂ HPO ₄ ·7H ₂ O	
Molecular Weight	268.07 g/mol	[1]
CAS Number	7782-85-6	
Appearance	White, odorless, efflorescent crystals or granular powder	[2]
Density	1.68 g/mL at 25 °C	
Melting Point	~48 °C (involves elimination of water of crystallization)	
Solubility in Water	154 g/L at 25 °C	
pH (50 g/L solution at 25 °C)	8.7 - 9.3	

Table 2: Purity and Assay Specifications for Different Grades

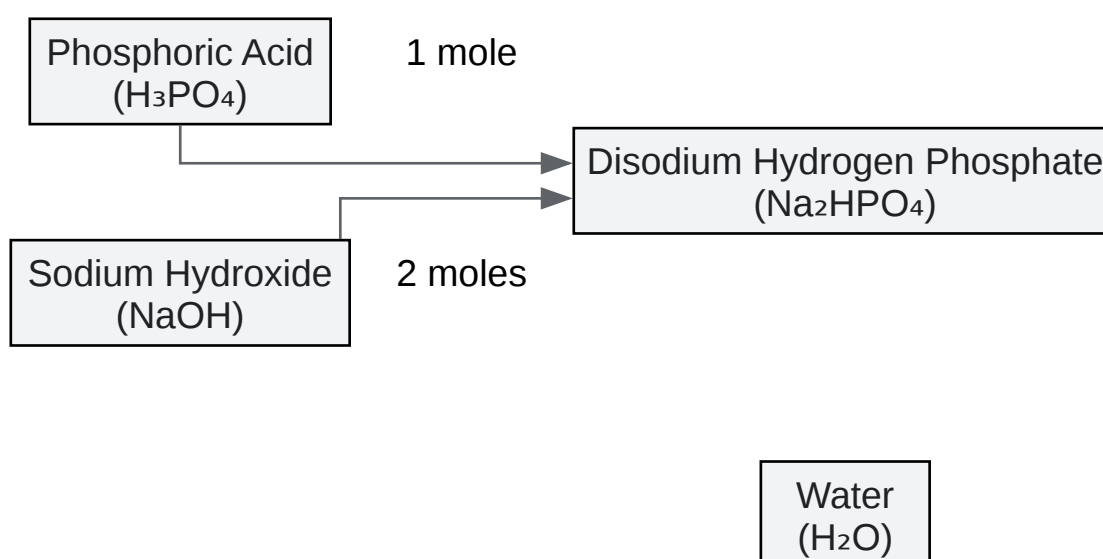
Grade	Purity / Assay Specification	Reference(s)
ACS Reagent	98.0 - 102.0%	
USP/DAC	Conforms to USP and DAC standards; Low endotoxin	
Chemical Pure	> 99%	[3]
Insoluble Matter (ACS)	≤ 0.005%	

Core Synthesis Methodology: Neutralization Reaction

The most common and straightforward method for synthesizing disodium hydrogen phosphate is the neutralization of phosphoric acid with a sodium base, typically sodium hydroxide. The reaction proceeds in stages, and to obtain the disodium salt, a precise stoichiometric ratio of 2 moles of sodium hydroxide to 1 mole of phosphoric acid is required.[4]

Chemical Reaction Pathway

The overall reaction is an acid-base neutralization that produces the salt and water.



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Fig. 1: Stoichiometry of the neutralization reaction.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a representative method for synthesizing disodium hydrogen phosphate and crystallizing the heptahydrate form, adapted from established chemical principles and patent literature.[4][5][6]

Materials and Reagents:

- 85% (w/w) Orthophosphoric Acid (H₃PO₄)

- Sodium Hydroxide (NaOH) pellets
- Deionized Water
- pH meter or pH indicator strips
- Heating mantle with magnetic stirring
- Crystallization dish
- Büchner funnel and vacuum flask

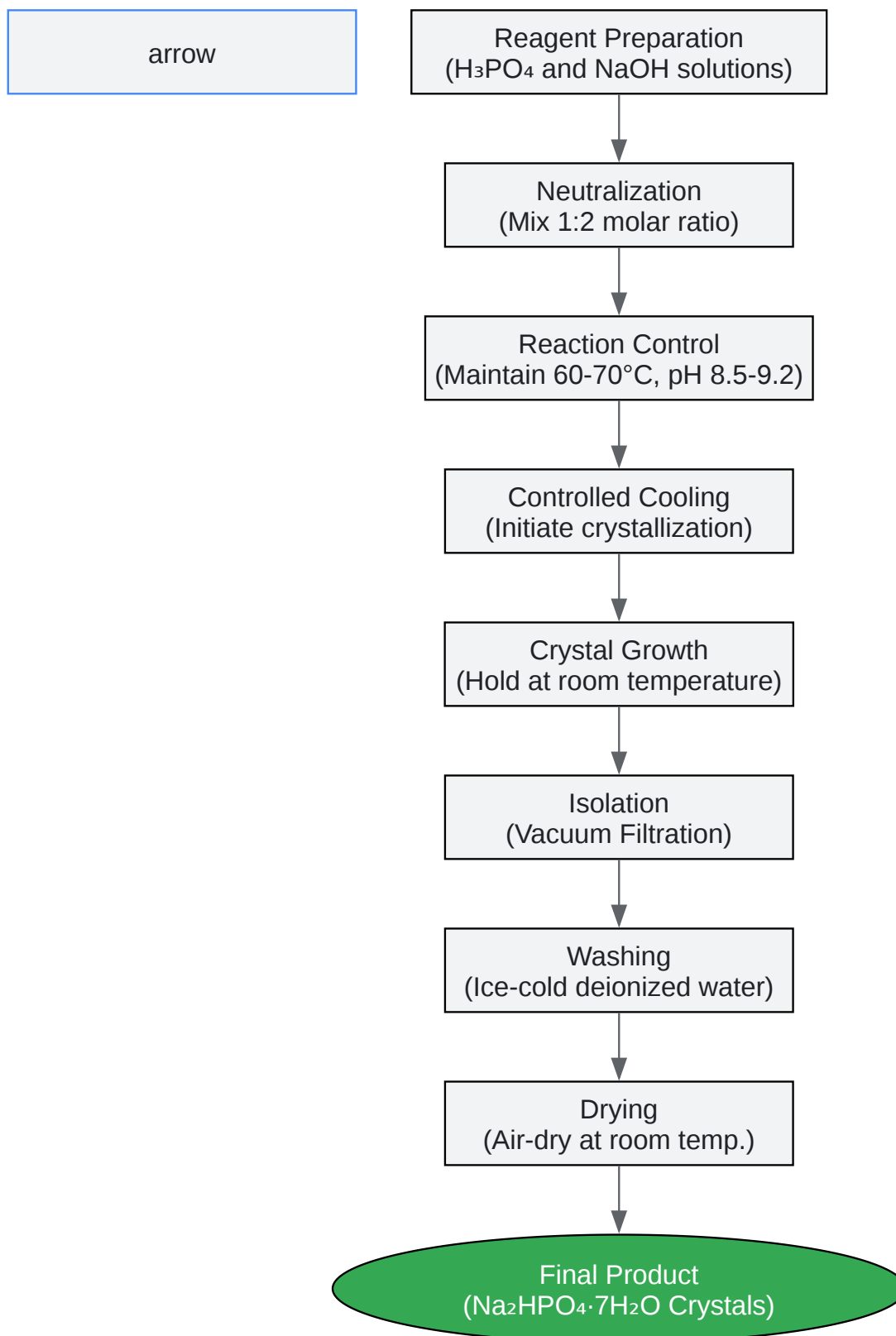
Procedure:

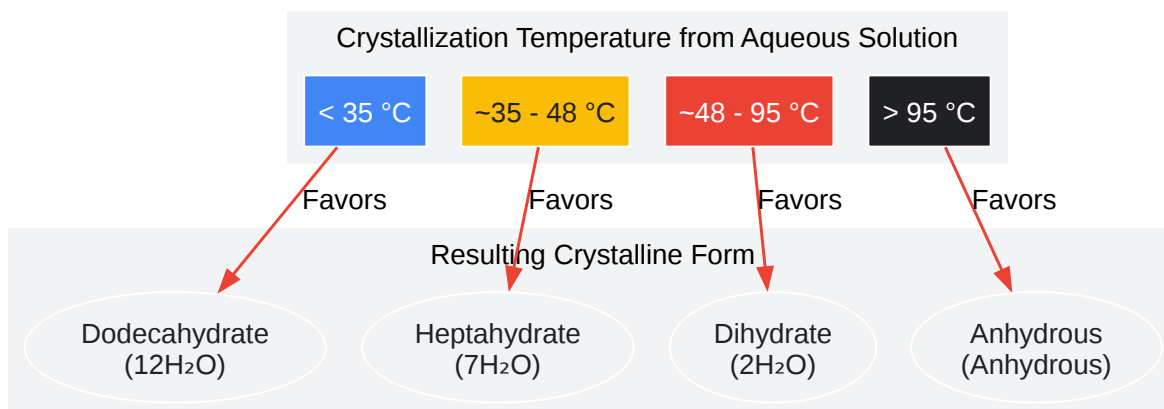
- Reagent Preparation:
 - Prepare a sodium hydroxide solution by carefully dissolving NaOH pellets in deionized water to a known concentration (e.g., 5 M). Note: This process is highly exothermic and should be performed in an ice bath with appropriate personal protective equipment.
 - Prepare a dilute phosphoric acid solution by adding a calculated amount of 85% H₃PO₄ to deionized water.
- Neutralization Reaction:
 - Place the dilute phosphoric acid solution in a beaker or flask equipped with a magnetic stirrer.
 - Slowly add the sodium hydroxide solution to the phosphoric acid solution while continuously stirring. The molar ratio of H₃PO₄ to NaOH should be 1:2.
 - Monitor the temperature and pH of the reaction mixture. The reaction is exothermic; maintain the temperature between 60-70 °C.^[5]
 - Continue adding the NaOH solution until the pH of the mixture stabilizes in the range of 8.5 - 9.2.^{[5][7]}
- Crystallization:

- Once the reaction is complete and the pH is stable, allow the solution to cool slowly.
- To specifically obtain the heptahydrate, the solution should be cooled to a temperature below 35 °C but should be held above the temperatures that favor dodecahydrate formation for an extended period. The dodecahydrate form tends to effloresce (lose water) in warm, dry air, converting to the more stable heptahydrate.
- Allow the solution to stand undisturbed at room temperature (e.g., 15-25 °C) to facilitate the growth of crystals.[8]
- Isolation and Drying:
 - Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
 - Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor.
 - Spread the crystals on a watch glass or drying dish and allow them to air-dry at room temperature in a well-ventilated area. Avoid excessive heat, which could lead to further dehydration to the dihydrate or anhydrous forms.

Synthesis and Purification Workflow

The following diagram illustrates the sequential steps involved in the synthesis and purification process.





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